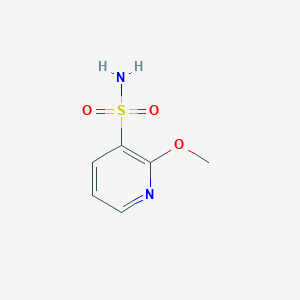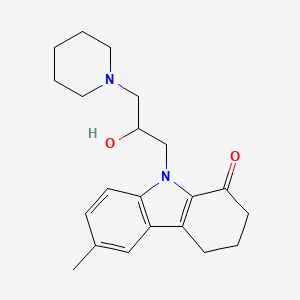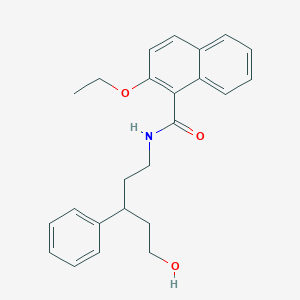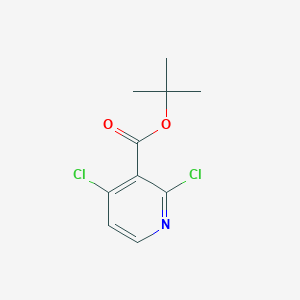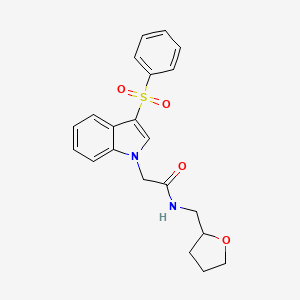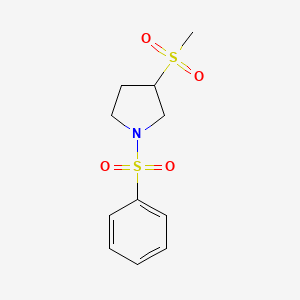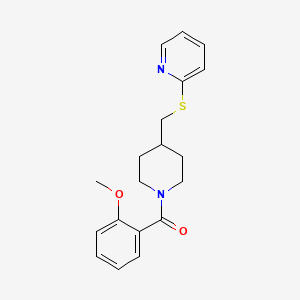
(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound featuring a methoxyphenyl group, a pyridin-2-ylthio group, and a piperidin-1-ylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring can be functionalized by reacting piperidine with formaldehyde and a suitable thiol, such as pyridine-2-thiol, under basic conditions to form the (pyridin-2-ylthio)methylpiperidine intermediate.
Methoxyphenyl Ketone Formation: The methoxyphenyl group is introduced via Friedel-Crafts acylation of anisole (methoxybenzene) with an appropriate acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the (pyridin-2-ylthio)methylpiperidine intermediate with the methoxyphenyl ketone under conditions that facilitate the formation of the desired methanone linkage. This can be achieved using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials or catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activities such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, (2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved. The piperidine and pyridine moieties might facilitate binding to receptors or enzymes, while the methoxyphenyl group could enhance membrane permeability or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyphenyl)(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)methanone: Similar structure but with the pyridine nitrogen in a different position.
(2-Methoxyphenyl)(4-((pyridin-4-ylthio)methyl)piperidin-1-yl)methanone: Another isomer with the pyridine nitrogen in the 4-position.
(2-Methoxyphenyl)(4-((thiazol-2-ylthio)methyl)piperidin-1-yl)methanone: Similar but with a thiazole ring instead of pyridine.
Uniqueness
The unique combination of the methoxyphenyl, pyridin-2-ylthio, and piperidin-1-ylmethanone groups in (2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone confers specific chemical and biological properties that may not be present in its isomers or analogs. This uniqueness can be leveraged in designing compounds with targeted activities or properties.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-7-3-2-6-16(17)19(22)21-12-9-15(10-13-21)14-24-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMMPIPZLEMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)
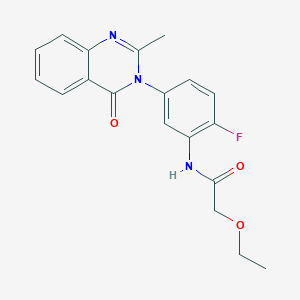
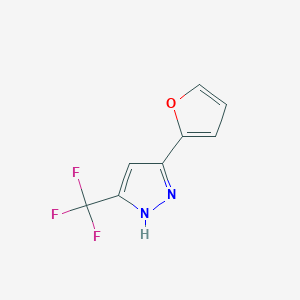
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)
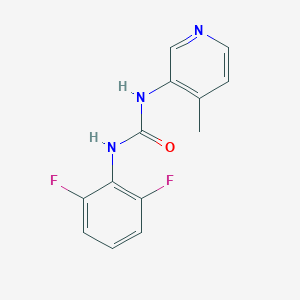
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)
